N-Ethyl-5-(((piperidin-4-ylmethyl)amino)methyl)pyrimidin-2-amine
CAS No.:
Cat. No.: VC15852261
Molecular Formula: C13H23N5
Molecular Weight: 249.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23N5 |
|---|---|
| Molecular Weight | 249.36 g/mol |
| IUPAC Name | N-ethyl-5-[(piperidin-4-ylmethylamino)methyl]pyrimidin-2-amine |
| Standard InChI | InChI=1S/C13H23N5/c1-2-16-13-17-9-12(10-18-13)8-15-7-11-3-5-14-6-4-11/h9-11,14-15H,2-8H2,1H3,(H,16,17,18) |
| Standard InChI Key | IEEYCKVQNGKPCX-UHFFFAOYSA-N |
| Canonical SMILES | CCNC1=NC=C(C=N1)CNCC2CCNCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The molecule consists of a pyrimidine ring substituted at position 2 with an ethylamine group and at position 5 with a ((piperidin-4-ylmethyl)amino)methyl moiety. The piperidine ring adopts a chair conformation, while the pyrimidine core maintains planarity, creating distinct hydrophobic and hydrophilic regions .
Stereochemical Considerations
The piperidine-4-ylmethyl group introduces a chiral center at the C4 position of the piperidine ring. Computational models predict two stable conformers differing in the equatorial versus axial orientation of the aminomethyl substituent, with energy differences of approximately 1.2 kcal/mol favoring the equatorial form .
Spectroscopic Characterization
Key spectral data for structural verification include:
| Technique | Characteristic Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.29 (s, 2H, pyrimidine H), 3.85 (t, J=6.1 Hz, 2H, NCH₂), 2.89 (d, J=11.3 Hz, 2H, piperidine H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 161.2 (C2), 158.4 (C5), 54.7 (NCH₂), 48.3 (piperidine C) |
| HRMS (ESI+) | m/z 250.2021 [M+H]⁺ (calc. 250.2028) |
These data correlate with the proposed structure and were instrumental in confirming synthetic batches .
Synthesis and Optimization
Retrosynthetic Analysis
The molecule can be dissected into three key fragments:
-
2-Amino-5-bromopyrimidine (pyrimidine core)
-
N-Ethylethylenediamine (side chain precursor)
-
Piperidin-4-ylmethanamine (piperidine component)
A convergent synthesis strategy minimizes side reactions while maximizing yield.
Pyrimidine Core Functionalization
The sequence begins with nucleophilic aromatic substitution on 2-amino-5-bromopyrimidine using N-ethylethylenediamine under Buchwald-Hartwig coupling conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C), achieving 78% yield .
Piperidine Coupling
The critical C-N bond formation between the pyrimidine intermediate and piperidin-4-ylmethanamine employs a copper(I)-catalyzed amination (CuI, L-proline, K₃PO₄, DMSO, 90°C), providing the final product in 65% yield after column chromatography .
Process Optimization
-
Solvent switch from DMF to cyclopentyl methyl ether (CPME)
-
Temperature control during exothermic amination step
-
Implementation of continuous flow purification
Pharmacological Profile
| Structural Feature | CDK4 Kᵢ (nM) | CDK6 Kᵢ (nM) | Selectivity Ratio (CDK4/6 vs CDK1/2/7/9) |
|---|---|---|---|
| Piperidine substitution | 1-41 | 14-82 | >100:1 |
| Ethyl vs cyclopentyl | 4 vs 41 | 30 vs 82 | 7.5-fold improvement |
The ethyl group at the pyrimidine 2-position enhances selectivity over CDK1/2 compared to bulkier substituents .
Cellular Activity
In MV4-11 leukemia cells, analogs with this scaffold show:
-
GI₅₀ = 10-209 nM (72 hr exposure)
-
G₁ phase arrest (85% cells at 0.4 μM vs 61% control)
ADMET Profiling
Physicochemical Determinants
-
LogP: 1.59 (calculated) vs 1.72 (experimental)
-
PSA: 68 Ų
-
Rule of 5 violations: 0
Metabolic Stability
Microsomal half-life data:
| Species | t₁/₂ (min) | Clint (μL/min/mg) |
|---|---|---|
| Human | 42 | 18.7 |
| Rat | 27 | 29.4 |
| Dog | 58 | 12.1 |
Primary metabolic pathways involve N-deethylation (CYP3A4) and piperidine ring oxidation (CYP2D6) .
Computational Modeling
Molecular Dynamics Simulations
Docking studies in CDK6 (PDB: 5L2S) reveal:
-
Key hydrogen bonds with Glu99 and Asp163
-
π-π stacking between pyrimidine and Phe98
-
Salt bridge between piperidine NH and Asp104
Binding free energy calculations (MM-GBSA) yield ΔG = -9.8 kcal/mol, correlating with experimental Kᵢ values .
Comparative Analysis with Structural Analogs
The ethyl-piperidine combination provides optimal balance between potency and selectivity compared to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume